molecular formula C12H11N3S B2989580 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole CAS No. 1004194-38-0

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole

Cat. No.: B2989580
CAS No.: 1004194-38-0
M. Wt: 229.3
InChI Key: ZCGCQUHSFNMHBA-UHFFFAOYSA-N
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Description

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a pyrazole core substituted with a 4-methyl-benzyl group at the N-1 position and an isothiocyanate (-NCS) moiety at the C-3 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCQUHSFNMHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole typically involves the reaction of 1-(4-methyl-benzyl)-1H-pyrazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 1-(4-methyl-benzyl)-1H-pyrazole

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amines and other reduced derivatives

    Substitution: Thiourea derivatives

Scientific Research Applications

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole involves the interaction of the isothiocyanate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The structural uniqueness of 3-isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole lies in its substitution pattern. Below is a comparative analysis with similar pyrazole derivatives:

Compound N-1 Substituent C-3/C-4 Substituent Key Functional Group Biological Relevance
This compound 4-Methyl-benzyl Isothiocyanate (-NCS) Electrophilic NCS group Potential protease inhibition
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 4-Methoxybenzyl p-Tolyl (C-3), ester (C-5) Ester (-COOEt) Agrochemical/pharmaceutical applications
3-(3',4',5'-Trimethoxyphenyl)-4-substituted 1H-pyrazoles Varied aryl groups Trimethoxyphenyl, ethoxyphenyl Methoxy groups Antiproliferative activity
5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole Aryl groups 4,5-Dihydroimidazolyl Amino and imidazoline groups Cruzipain inhibition (anti-parasitic)

Key Observations :

  • The isothiocyanate group distinguishes the target compound from esters (e.g., ) or methoxy-substituted derivatives (e.g., ), suggesting divergent reactivity and biological targets.
  • The 4-methyl-benzyl group provides moderate hydrophobicity compared to the 4-methoxybenzyl group in , which may influence membrane permeability.

Insights :

  • The isothiocyanate group may require specialized reagents (e.g., thiophosgene or CS₂) for introduction, differing from ester or aryl group installations .
Antiproliferative Activity

Selected data from structurally related compounds (Table 1, ):

Compound IC₅₀ (nM) vs. MCF-7 Cells IC₅₀ (nM) vs. HT-29 Cells Notable Feature
CA-4 (Reference) 370 3100 Tubulin-binding agent
3p 0.2–4.5 0.05–4.5 4'-Ethoxyphenyl substitution
4c 0.06–0.7 0.06–0.7 Regioisomeric superiority

Implications for Target Compound :

  • While direct data for this compound is unavailable, the isothiocyanate group may enhance covalent binding to cellular targets (e.g., cysteine proteases) compared to non-covalent interactions seen in CA-4 derivatives .
Enzyme Inhibition
  • Pyrazole derivatives with imidazoline or benzimidazole groups (e.g., ) inhibit cruzipain (IC₅₀ ~1–10 µM), a cysteine protease in Trypanosoma cruzi.

Commercial and Developmental Status

  • This compound is listed as discontinued by CymitQuimica , suggesting challenges in synthesis, stability, or commercial demand.
  • In contrast, ester- or methoxy-substituted pyrazoles (e.g., ) remain under active investigation for anticancer applications.

Biological Activity

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁N₃S, with a molecular weight of approximately 233.30 g/mol. The presence of the isothiocyanate functional group attached to a pyrazole ring is crucial for its reactivity and biological properties. The compound's structure contributes to its interaction with various biological macromolecules, leading to diverse biological effects.

The mechanism of action for this compound primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activities, disrupt protein functions, and potentially induce oxidative stress in cells. Such mechanisms are particularly relevant in cancer biology, where compounds like this may contribute to apoptosis in malignant cells .

Anticancer Properties

Research has indicated that isothiocyanates possess anticancer properties due to their ability to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by triggering cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Isothiocyanates are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Preliminary data suggest that this compound may exhibit significant COX-2 inhibitory activity, making it a candidate for further exploration in inflammatory disease models .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Phenyl isothiocyanate IsothiocyanateWell-studied for anticancer properties
Benzyl isothiocyanate IsothiocyanateSimilar reactivity; used in various biological studies
4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole Isomeric VariationDifferent methyl position affecting properties

The unique substitution pattern on the pyrazole ring and the presence of the methyl group in this compound may influence its reactivity and biological interactions differently compared to other isothiocyanates .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Models : Animal models have shown that derivatives of isothiocyanates exhibit reduced inflammation markers, indicating that this compound could be effective in treating inflammatory diseases .

Q & A

Basic: What are the key synthetic pathways for 3-isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole?

The synthesis typically involves a multi-step approach:

  • Step 1 : Cyclization of monomethylhydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) to form the pyrazole core .
  • Step 2 : Functionalization at the 3-position via oxidation or halogenation (e.g., using chlorine gas or SOCl₂) to generate reactive intermediates like 5-chloro-3-methylpyrazole derivatives .
  • Step 3 : Introduction of the isothiocyanate group by reacting intermediates with ammonium thiocyanate (NH₄SCN) under controlled conditions (e.g., anhydrous solvents, 60–80°C) .
    Validation : Confirm purity via HPLC and structural identity using FTIR (C=S stretch ~1200 cm⁻¹) and ¹³C NMR (isothiocyanate carbon at ~130 ppm) .

Advanced: How can reaction yields be optimized during isothiocyanate functionalization?

Key factors include:

  • Catalyst selection : Copper(I) iodide or sodium ascorbate improves click chemistry efficiency when introducing heterocyclic substituents .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance thiocyanate substitution but may require strict moisture control to avoid hydrolysis .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes byproducts like thioureas .
    Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Low yields may indicate residual moisture; use molecular sieves or anhydrous NH₄SCN .

Basic: Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.5–7.5 ppm) and benzyl methyl groups (δ 2.3–2.5 ppm). The isothiocyanate carbon appears as a singlet near δ 130 ppm .
  • IR Spectroscopy : Confirm C=S (1200–1250 cm⁻¹) and N=C=S (2050–2150 cm⁻¹) stretches .
  • X-ray crystallography : Resolves spatial configuration, particularly for regioselectivity in substituted analogs .

Advanced: How do substituents on the benzyl group affect reactivity and bioactivity?

  • Electron-donating groups (e.g., 4-methyl) : Enhance stability of the isothiocyanate moiety by reducing electrophilicity, but may lower binding affinity to biological targets like carbonic anhydrase .
  • Halogen substituents (e.g., 4-Cl) : Increase electrophilicity, improving covalent binding to cysteine residues in enzymes but risking off-target reactivity .
    Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric carbonic anhydrase assays) across analogs .

Basic: What are the primary research applications of this compound?

  • Medicinal chemistry : Serves as a covalent inhibitor scaffold targeting cysteine proteases or kinases due to the reactive isothiocyanate group .
  • Chemical biology : Used in activity-based protein profiling (ABPP) to label and identify enzyme active sites .

Advanced: How to resolve contradictions in reported biological activities?

  • Source variability : Differences in purity (>95% vs. <90%) significantly impact bioassay results. Validate via LC-MS before testing .
  • Assay conditions : pH and reducing agents (e.g., DTT) may cleave the isothiocyanate group, leading to false negatives. Use inert buffers (e.g., Tris-HCl, pH 7.4) .
    Case study : Discrepancies in cannabinoid receptor binding (e.g., O-1302 analogs) were traced to residual solvents altering conformational stability .

Basic: What precautions are necessary for handling and storage?

  • Storage : Argon-sealed vials at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) are critical .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive reactions .

Advanced: How to model the compound’s interaction with biological targets computationally?

  • Docking protocols : Use AutoDock Vina with flexible residues (e.g., catalytic cysteines) and AMBER force fields for energy minimization .
  • MD simulations : Analyze binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
    Validation : Compare docking poses with X-ray co-crystal structures of related inhibitors (e.g., carbonic anhydrase II) .

Basic: How is regioselectivity achieved during pyrazole ring formation?

  • Thermodynamic control : Prolonged heating favors the 1,3,5-trisubstituted pyrazole isomer due to lower steric strain .
  • Kinetic control : Rapid cooling after cyclization yields the 1,4-disubstituted analog as a metastable intermediate .

Advanced: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry under vacuum with cryoprotectants (e.g., trehalose) to stabilize the isothiocyanate group .
  • Derivatization : Convert to stable precursors (e.g., thioureas) and regenerate the active form in situ before use .

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